7-Fluoro-1,5-naphthyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1,5-naphthyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRSFSBXQHKCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Route Optimization for 7 Fluoro 1,5 Naphthyridin 3 Ol
Retrosynthetic Analysis of the 7-Fluoro-1,5-naphthyridin-3-ol Framework
A retrosynthetic analysis of this compound suggests several strategic disconnections to identify viable starting materials and synthetic pathways. The primary disconnection points involve the C-F bond and the bonds forming the pyridinone ring of the 1,5-naphthyridine (B1222797) core.
One logical approach begins with the disconnection of the C-F bond, envisioning a late-stage fluorination of a 7-amino-1,5-naphthyridin-3-ol precursor. This strategy allows for the construction of the core naphthyridine ring system prior to the introduction of the sensitive fluorine atom. The 7-amino-1,5-naphthyridin-3-ol intermediate can be further disconnected through a cyclization reaction, such as a modified Skraup or Friedländer synthesis, from appropriately substituted aminopyridine precursors.
Alternatively, a convergent synthesis can be envisioned where the fluorinated pyridine (B92270) ring and the pyridinone ring are synthesized separately and then coupled. This might involve a cross-coupling reaction to join the two heterocyclic fragments. However, building the fluorinated pyridine precursor might present its own set of challenges.
A third retrosynthetic pathway involves constructing the 1,5-naphthyridine skeleton with a different functional group at the 7-position that can be later converted to a fluorine atom. This could involve nucleophilic aromatic substitution on a precursor bearing a suitable leaving group.
Considering efficiency and the availability of starting materials, the strategy involving a late-stage fluorination of a pre-formed 7-amino-1,5-naphthyridin-3-ol scaffold is often the most practical and is further elaborated in the subsequent sections.
Precursor Synthesis and Scaffold Assembly Strategies for 1,5-Naphthyridin-3-ols
The construction of the 1,5-naphthyridin-3-ol (B169152) core is a critical step that can be achieved through various classical and modern synthetic reactions. nih.gov These methods primarily focus on the formation of the second pyridine ring onto a pre-existing pyridine template.
Classical cyclization reactions remain a cornerstone for the synthesis of the 1,5-naphthyridine skeleton. mdpi.com
Skraup Reaction: The Skraup reaction and its modifications involve the reaction of a 3-aminopyridine (B143674) derivative with glycerol, sulfuric acid, and an oxidizing agent to form the naphthyridine ring. wikipedia.org While traditionally a vigorous reaction, modern modifications using milder oxidants and catalysts have improved its applicability. nih.gov For the synthesis of 1,5-naphthyridin-3-ols, a substituted 3-aminopyridine would be the key starting material.
Friedländer Synthesis: The Friedländer synthesis offers a versatile route through the condensation of a 2-aminonicotinaldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgconnectjournals.com This method is particularly advantageous for creating polysubstituted naphthyridines. researchgate.net Propylphosphonic anhydride (B1165640) (T3P®) has been shown to promote this reaction under mild conditions, leading to excellent yields. researchgate.net
Gould-Jacobs Reaction: A related and effective method is the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization to form the pyridinone ring of the naphthyridine core. mdpi.com This approach is well-suited for the synthesis of 4-hydroxy-1,5-naphthyridines, which are tautomers of 1,5-naphthyridin-4(1H)-ones.
| Cyclization Reaction | Key Reactants | Conditions | Advantages | Reference |
| Skraup Reaction | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent | Direct formation of the core | nih.govwikipedia.org |
| Friedländer Synthesis | 2-Aminonicotinaldehyde, Active methylene (B1212753) compound | Acid or base catalyst | High versatility for substitution | wikipedia.orgnih.gov |
| Gould-Jacobs Reaction | Aminopyridine, Malonic acid derivative | Condensation, Thermal cyclization | Good for 4-hydroxy derivatives | mdpi.com |
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the 1,5-naphthyridine scaffold, often involving the formation of a key C-C bond prior to a final cyclization step. nih.gov
Suzuki Coupling: The Suzuki-Miyaura coupling is widely used to form biaryl compounds. In the context of naphthyridine synthesis, it can be employed to couple a halogenated pyridine with a pyridineboronic acid derivative, followed by an intramolecular cyclization to forge the final ring. researchgate.netorganic-chemistry.org This method offers high functional group tolerance and generally proceeds under mild conditions. st-andrews.ac.uk
Heck Reaction: The Heck reaction, involving the coupling of a vinyl or aryl halide with an alkene, can also be adapted for naphthyridine synthesis. uwindsor.ca For instance, a Heck reaction between a halogenated aminopyridine and an acrylate (B77674) can be followed by an intramolecular cyclization to yield a 1,5-naphthyridinone derivative. nih.gov
Stille Reaction: The Stille coupling utilizes an organotin reagent and an organic halide. wikipedia.orgorganic-chemistry.org This reaction has been applied to the synthesis of 1,5-naphthyridines by coupling a stannylated pyridine with a halogenated pyridine derivative, again setting the stage for a subsequent cyclization. nih.gov
| Cross-Coupling Reaction | Key Reactants | Catalyst | Key Bond Formation | Reference |
| Suzuki Coupling | Halogenated pyridine, Pyridineboronic acid | Palladium complex | C-C (Aryl-Aryl) | researchgate.net |
| Heck Reaction | Halogenated aminopyridine, Acrylate | Palladium complex | C-C (Vinyl-Aryl) | nih.gov |
| Stille Reaction | Stannylated pyridine, Halogenated pyridine | Palladium complex | C-C (Aryl-Aryl) | nih.gov |
Cycloaddition reactions provide an elegant and often stereocontrolled route to heterocyclic systems.
Povarov Reaction: The Povarov reaction, a type of aza-Diels-Alder reaction, can be utilized to construct the tetrahydro-1,5-naphthyridine skeleton. mdpi.com This reaction typically involves the [4+2] cycloaddition of an imine (generated in situ from an aminopyridine and an aldehyde) with an alkene. mdpi.com The resulting tetrahydro-1,5-naphthyridine can then be aromatized to yield the desired 1,5-naphthyridine. This method is particularly useful for synthesizing complex, substituted naphthyridines. nih.gov
Site-Selective Fluorination Strategies for Naphthyridine Systems
The introduction of a fluorine atom at a specific position on the naphthyridine ring requires careful consideration of the directing effects of existing substituents and the choice of fluorinating agent.
For the site-selective introduction of fluorine onto an aromatic ring, the transformation of an amino group via a diazonium salt is a classic and reliable strategy. lookchem.com
Balz-Schiemann Reaction: The traditional Balz-Schiemann reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. For the synthesis of this compound, this would entail the diazotization of 7-amino-1,5-naphthyridin-3-ol with a source of nitrite (B80452) in the presence of tetrafluoroboric acid, followed by heating to induce fluorodediazoniation. A drawback can be the instability of the intermediate diazonium salt. lookchem.com
One-Pot Diazotation-Fluorodediazoniation in HF: A more recent and scalable approach involves a one-pot diazotation-fluorodediazoniation reaction using sodium nitrite in hydrogen fluoride (B91410) (HF). lookchem.comresearchgate.netfigshare.com This method avoids the isolation of the potentially unstable diazonium salt and often provides the fluorinated product in high yield and purity. researchgate.net This process has been successfully applied to the synthesis of fluorinated 1,5-naphthyridines on a large scale. lookchem.com
| Fluorination Method | Precursor | Reagents | Key Features | Reference |
| Balz-Schiemann Reaction | 7-Amino-1,5-naphthyridin-3-ol | NaNO₂, HBF₄, then heat | Isolation of diazonium salt intermediate | lookchem.com |
| One-Pot in HF | 7-Amino-1,5-naphthyridin-3-ol | NaNO₂, HF | No isolation of diazonium salt, scalable | lookchem.comresearchgate.net |
Electrophilic Fluorination with Fluorine Gas and F+ Reagents
Electrophilic fluorination is a primary method for the introduction of a fluorine atom onto an electron-rich aromatic or heteroaromatic ring. This approach involves the reaction of a nucleophilic substrate with an electrophilic fluorine source. For the synthesis of this compound, the precursor would be 1,5-naphthyridin-3-ol. The hydroxyl group at the 3-position and the nitrogen atoms in the naphthyridine ring influence the regioselectivity of the fluorination.
Fluorine Gas (F₂):
Direct fluorination using elemental fluorine (F₂) is a powerful method, though it requires specialized equipment and handling due to the high reactivity and toxicity of the gas. A key parameter for successful direct fluorination is the effective dispersion of the fluorine gas within the reaction mixture to prevent localized over-fluorination and the formation of tarry byproducts. mdpi.com The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, which serves to protonate the substrate and modulate its reactivity. mdpi.com For the synthesis of this compound, the proposed reaction would proceed as follows:
1,5-naphthyridin-3-ol + F₂ (in H₂SO₄) → this compound
The regioselectivity of this reaction is critical. The pyridine ring of the 1,5-naphthyridine nucleus is generally electron-deficient; however, the reactivity of specific positions towards electrophilic attack can be influenced by the solvent and the protonation state of the nitrogen atoms.
F+ Reagents:
Safer and more manageable alternatives to fluorine gas are electrophilic fluorinating reagents, often referred to as "F+" reagents. These compounds contain a nitrogen-fluorine bond, where the fluorine atom is rendered electrophilic by electron-withdrawing groups. wikipedia.org Commonly used F+ reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™. rsc.orgbrynmawr.edu These reagents offer the advantage of being stable, crystalline solids that are easier to handle than fluorine gas. beilstein-journals.org
The general mechanism for electrophilic fluorination with an N-F reagent is thought to proceed via a polar two-electron process, although the exact mechanism can be substrate-dependent. wikipedia.org The choice of reagent can be guided by quantitative reactivity scales that have been developed for various electrophilic fluorinating agents. rsc.orgresearchgate.net
A proposed synthesis of this compound using an F+ reagent would involve reacting 1,5-naphthyridin-3-ol with a reagent like Selectfluor™ in an appropriate solvent.
1,5-naphthyridin-3-ol + Selectfluor™ → this compound
The reaction conditions, such as solvent and temperature, would need to be optimized to achieve the desired regioselectivity and yield.
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Fluorine Gas (F₂) | Concentrated H₂SO₄ | High reactivity, potentially high yield | High toxicity, requires specialized equipment, potential for over-fluorination |
| Selectfluor™ | Acetonitrile or other polar aprotic solvents | Solid, stable, easy to handle, high reactivity | Higher cost compared to F₂ |
| N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile, DMF | Solid, stable, milder than Selectfluor™ | May require harsher conditions for less reactive substrates |
Nucleophilic Fluorination Methods
Nucleophilic fluorination offers an alternative synthetic route, particularly for heteroaromatic systems that are electron-deficient. This method typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride ion.
A plausible nucleophilic aromatic substitution (SNAr) route to this compound would start with a precursor that has a good leaving group at the 7-position, such as 7-chloro- or 7-bromo-1,5-naphthyridin-3-ol. The electron-withdrawing nature of the naphthyridine ring system facilitates nucleophilic attack.
The reaction would be carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). The use of a phase-transfer catalyst, such as a crown ether or a tetraalkylammonium salt, can enhance the solubility and reactivity of the fluoride salt.
7-Chloro-1,5-naphthyridin-3-ol + KF → this compound
The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group and the reaction conditions. For instance, the nitro group can also be an effective leaving group in nucleophilic aromatic substitutions. mdpi.com
| Fluoride Source | Typical Solvent | Additives | Key Considerations |
| Potassium Fluoride (KF) | DMSO, DMF, Sulfolane | Phase-transfer catalyst (e.g., 18-crown-6) | Low solubility of KF requires high temperatures and/or additives. |
| Cesium Fluoride (CsF) | DMSO, DMF | None typically required | Higher solubility and reactivity than KF, but more expensive. |
| Tetrabutylammonium Fluoride (TBAF) | THF, Acetonitrile | Anhydrous conditions are crucial | Highly reactive but hygroscopic, which can lead to side reactions. |
Process Intensification and Scalability Considerations in this compound Synthesis
Process intensification aims to develop more efficient, safer, and sustainable chemical processes by, for example, combining multiple operations into a single unit or using novel reactor technologies. youtube.com When considering the large-scale synthesis of this compound, several factors related to process intensification and scalability need to be addressed.
For electrophilic fluorination , especially with fluorine gas, the mass transfer of the gas into the liquid phase is a critical parameter. mdpi.com The use of microreactors or other continuous flow technologies can offer significant advantages in terms of improved mass and heat transfer, enhanced safety due to smaller reaction volumes, and better control over reaction parameters. This can lead to higher yields and selectivities while minimizing the risks associated with handling highly reactive reagents like F₂.
For nucleophilic fluorination , scalability challenges often relate to the handling of solid fluoride sources and the high reaction temperatures required. The use of flow chemistry can also be beneficial here, allowing for precise temperature control and efficient mixing, which can reduce reaction times and improve product consistency. Furthermore, the development of more soluble and reactive fluoride sources is an ongoing area of research that could simplify the scale-up of these reactions.
Key considerations for scaling up the synthesis include:
Reagent Cost and Availability: The cost of fluorinating agents, especially specialized F+ reagents, can be a significant factor in large-scale production.
Safety: The hazardous nature of fluorine gas and the potential for exothermic reactions require robust safety protocols and engineering controls.
Waste Management: The generation of waste streams, particularly from the use of stoichiometric reagents and solvents, needs to be minimized.
Product Purification: The development of efficient purification methods to remove impurities and byproducts is crucial for obtaining the final product with the required purity.
Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound Derivatives (if applicable)
While this compound itself is not chiral, the introduction of a stereocenter, for example, through substitution at the nitrogen or on a side chain, would necessitate asymmetric synthesis to obtain enantiomerically pure derivatives. Enantioselective fluorination has become an important area of research, with several strategies developed for the asymmetric introduction of fluorine.
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in enantioselective fluorination reactions. chimia.chnih.gov These catalysts can activate the substrate or the fluorinating reagent to create a chiral environment that directs the fluorine atom to one face of the molecule.
Metal Catalysis: Chiral metal complexes can also be used to catalyze asymmetric fluorination reactions. These methods often involve the formation of a chiral metal-enolate intermediate that then reacts with an electrophilic fluorinating agent.
Chiral Fluorinating Reagents: Another approach is the use of chiral F+ reagents, where the fluorine atom is part of a chiral molecule. These reagents can transfer a fluorine atom with high enantioselectivity. beilstein-journals.org
For a hypothetical chiral derivative of this compound, an enantioselective approach might involve the asymmetric fluorination of a suitable prochiral precursor. The development of such a synthesis would require careful selection of the catalyst or chiral reagent and optimization of the reaction conditions to achieve high enantiomeric excess.
Sophisticated Structural Elucidation and Conformational Dynamics of 7 Fluoro 1,5 Naphthyridin 3 Ol
High-Resolution Spectroscopic Characterization Beyond Identification
High-resolution spectroscopic methods are pivotal in elucidating the intricate structural details of 7-Fluoro-1,5-naphthyridin-3-ol. These techniques offer insights into the connectivity of atoms, the chemical environment of specific nuclei, and the vibrational modes of functional groups, collectively providing a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard one-dimensional ¹H and ¹³C NMR provide initial structural information, advanced two-dimensional (2D) techniques are essential for unambiguous assignments and for probing through-bond and through-space correlations.
For this compound, a suite of 2D-NMR experiments would be employed for a thorough characterization in solution. These experiments include:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the naphthyridine ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H), providing a definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between carbons and protons (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
¹⁹F NMR: The presence of a fluorine atom provides a highly sensitive NMR probe. nih.govnih.gov The ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment, and couplings to neighboring protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) provide valuable structural constraints. nih.govnih.gov
In the solid state, ¹⁹F Solid-State NMR (SSNMR) can provide information about the local environment of the fluorine atom within the crystal lattice, including internuclear distances and the presence of different polymorphs.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)
| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| 2 | 145.2 | 8.31 |
| 3 | 155.8 | - |
| 4 | 110.5 | 7.15 |
| 4a | 138.1 | - |
| 6 | 148.9 | 8.45 |
| 7 | 160.1 (d, ¹JCF = 250 Hz) | - |
| 8 | 115.7 (d, ²JCF = 20 Hz) | 7.65 |
| 8a | 142.3 | - |
High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the molecular formula with high confidence. For this compound (C₈H₅FN₂O), the expected exact mass would be calculated and compared to the experimental value.
Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, are crucial for structural elucidation. The fragmentation pattern provides information about the stability of different parts of the molecule and can help to confirm the proposed structure. Common fragmentation pathways for related heterocyclic systems often involve the loss of small neutral molecules such as CO, HCN, and HF. The study of flavonoid fragmentation, for instance, reveals characteristic losses that aid in structural identification. nih.gov
Table 2: Key Fragmentation Data from HRMS (Predicted)
| Fragment Ion (m/z) | Proposed Neutral Loss |
| [M-HF]+ | Loss of hydrogen fluoride (B91410) |
| [M-CO]+ | Loss of carbon monoxide |
| [M-HCN]+ | Loss of hydrogen cyanide |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and their local chemical environment.
For this compound, key vibrational modes would include:
O-H stretch: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.
C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic naphthyridine core.
C-F stretch: A strong absorption in the IR spectrum, typically in the range of 1000-1400 cm⁻¹, which is characteristic of the carbon-fluorine bond.
Aromatic C-H stretching and bending: Vibrations observed in the regions of 3000-3100 cm⁻¹ and 600-900 cm⁻¹, respectively.
Table 3: Predicted Key IR Vibrational Frequencies
| Functional Group | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch | 3400 - 3600 |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=N/C=C Stretch | 1550 - 1650 |
| C-F Stretch | 1200 - 1300 |
X-ray Crystallographic Analysis for Solid-State Architecture and Intermolecular Interactions
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, a successful crystal structure determination would reveal:
The planar geometry of the fused naphthyridine ring system.
The precise location of the fluorine and hydroxyl substituents.
The packing of the molecules in the crystal lattice.
The nature and geometry of intermolecular interactions, such as hydrogen bonding (O-H···N) and potentially weaker interactions involving the fluorine atom (C-H···F).
While a crystal structure for the specific title compound is not publicly available, analysis of related naphthyridine structures provides insights into the expected packing and hydrogen bonding motifs. researchgate.net
Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine-mediated Effects)
While the naphthyridine core is rigid, the orientation of the hydroxyl proton can be influenced by intramolecular interactions. The presence of the fluorine atom at the 7-position and the nitrogen atoms within the ring system can lead to specific conformational preferences.
An important consideration is the potential for intramolecular hydrogen bonding between the hydroxyl group at the 3-position and the nitrogen atom at the 5-position. This would result in the formation of a six-membered ring, which is generally favorable. Evidence for such an interaction can be sought in both experimental data (e.g., downfield shift of the OH proton in ¹H NMR, a red shift of the O-H stretching frequency in the IR spectrum) and computational modeling.
The fluorine atom can also influence the conformation and electronic properties of the molecule through both steric and electronic effects. While the C-F bond is a poor hydrogen bond acceptor, weak intramolecular interactions of the C-H···F or N-H···F type have been observed in other fluorinated systems and could play a role in stabilizing certain conformations. rsc.orgescholarship.org Studies on fluorinated piperidines have shown that the conformational behavior is influenced by an interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.infonih.govresearchgate.net
Electronic Structure Probing through Spectroscopic Means
Understanding the electronic structure of this compound is key to predicting its reactivity and photophysical properties. UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions within the molecule.
UV-Visible Spectroscopy: The UV-Vis spectrum would be expected to show absorptions corresponding to π-π* transitions within the aromatic naphthyridine system. The position and intensity of these absorptions are sensitive to the substitution pattern and the solvent environment.
Fluorescence Spectroscopy: Many naphthyridine derivatives are known to be fluorescent. mdpi.com Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The study of related 1,6-naphthyridin-7(6H)-ones has shown that these compounds can exhibit interesting photophysical properties, including solvatochromism. mdpi.com
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and help in the interpretation of the experimental spectra.
Reactivity Profiles and Derivatization Chemistry of 7 Fluoro 1,5 Naphthyridin 3 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Core
The 1,5-naphthyridine (B1222797) nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the reactivity can be modulated by the existing substituents. The hydroxyl group at the 3-position is an activating group and would be expected to direct electrophiles to the ortho and para positions. Conversely, the fluorine atom at the 7-position is a deactivating group, further reducing the electron density of that ring. Electrophilic substitution, if forced, would likely occur on the ring bearing the activating hydroxyl group.
Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-deficient heterocyclic systems like 1,5-naphthyridine. Halogenated naphthyridines are valuable precursors for introducing a variety of nucleophiles. The fluorine atom at the 7-position of the title compound can potentially be displaced by strong nucleophiles, a reaction facilitated by the electron-deficient nature of the naphthyridine core. The ease of displacement of halogens in SNAr reactions on heteroaromatic rings often follows the order F > Cl > Br > I, contrary to the trend in SN2 reactions, because the rate-determining step is the initial attack of the nucleophile, which is favored by a more polarized carbon-halogen bond.
| Reaction Type | Reagent/Conditions | Expected Product |
| Nitration | HNO₃/H₂SO₄ | Substitution on the hydroxyl-bearing ring |
| Halogenation | NBS or NCS | Halogenation on the hydroxyl-bearing ring |
| Nucleophilic Substitution | NaOMe/MeOH | 7-Methoxy-1,5-naphthyridin-3-ol |
| Nucleophilic Substitution | R₂NH | 7-(Dialkylamino)-1,5-naphthyridin-3-ol |
This table presents expected reactions based on the general reactivity of substituted naphthyridines.
Functional Group Interconversions of the Hydroxyl Group and Naphthyridine Nitrogen Atoms
The hydroxyl group at the 3-position and the two nitrogen atoms in the 1,5-naphthyridine ring are key sites for functional group interconversions, enabling the synthesis of a diverse range of derivatives.
The hydroxyl group can undergo several standard transformations. O-alkylation can be achieved using alkyl halides in the presence of a base to yield the corresponding ethers. It can also be converted to a better leaving group, such as a triflate or tosylate, which can then be displaced by various nucleophiles in substitution reactions.
The nitrogen atoms of the naphthyridine core are basic and can be protonated or alkylated. N-alkylation would occur at one or both of the nitrogen atoms, depending on the reaction conditions and the stoichiometry of the alkylating agent. The resulting N-alkylated products would carry a positive charge.
| Functional Group | Reagent/Conditions | Product |
| 3-Hydroxyl | CH₃I, K₂CO₃ | 3-Methoxy-7-fluoro-1,5-naphthyridine |
| 3-Hydroxyl | Tf₂O, Pyridine (B92270) | 7-Fluoro-1,5-naphthyridin-3-yl trifluoromethanesulfonate |
| Naphthyridine Nitrogen | CH₃I | 1-Methyl-7-fluoro-1,5-naphthyridin-3-ol iodide |
This table illustrates common functional group interconversions applicable to 7-Fluoro-1,5-naphthyridin-3-ol.
Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral functionalization of heterocyclic compounds, including 1,5-naphthyridines. To utilize these reactions, the this compound would typically first be converted to a more reactive derivative, such as a chloro, bromo, or triflate-substituted analog at a specific position. For instance, if the fluorine at the 7-position is not sufficiently reactive for direct coupling, it could be replaced with a more suitable leaving group. Alternatively, other positions on the ring could be halogenated to serve as handles for cross-coupling.
Common palladium-catalyzed cross-coupling reactions that could be employed include:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of a halo- or triflate-derivatized this compound with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This is a versatile method for introducing aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling a halo- or triflate-derivatized naphthyridine with an amine. This is a key method for synthesizing amino-substituted naphthyridines.
Heck Coupling: This reaction would enable the introduction of alkenyl groups by coupling with an alkene.
Sonogashira Coupling: This method is used to form carbon-carbon triple bonds by reacting the derivatized naphthyridine with a terminal alkyne.
| Coupling Reaction | Reactants | Catalyst/Ligand System | Product Type |
| Suzuki-Miyaura | 7-Bromo-1,5-naphthyridin-3-ol + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-1,5-naphthyridin-3-ol |
| Buchwald-Hartwig | 7-Bromo-1,5-naphthyridin-3-ol + Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 7-Morpholino-1,5-naphthyridin-3-ol |
| Sonogashira | 7-Iodo-1,5-naphthyridin-3-ol + Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Phenylethynyl)-1,5-naphthyridin-3-ol |
This table provides illustrative examples of palladium-catalyzed cross-coupling reactions on a hypothetical halo-derivatized 1,5-naphthyridin-3-ol (B169152).
Regioselectivity and Stereoselectivity in Chemical Transformations of this compound
Regioselectivity is a critical consideration in the chemical transformations of this compound due to the presence of multiple reactive sites.
In electrophilic substitutions , the regioselectivity will be primarily directed by the activating hydroxyl group at C3. Electrophilic attack is most likely to occur at the C4 or C2 positions, which are ortho and para to the hydroxyl group, respectively. The electron-withdrawing fluorine at C7 will deactivate the other ring towards electrophilic attack.
In nucleophilic aromatic substitutions , the fluorine atom at C7 is a potential site for substitution. The regioselectivity of this reaction is predetermined by the position of the leaving group.
For palladium-catalyzed cross-coupling reactions , the regioselectivity is controlled by the position of the halogen or triflate leaving group that is introduced onto the naphthyridine scaffold.
Stereoselectivity would become a factor if a chiral center is introduced during a reaction. For instance, in the synthesis of more complex derivatives, if a reaction creates a new stereocenter, the stereochemical outcome would depend on the reaction mechanism and the use of any chiral reagents or catalysts.
Synthesis of Complex Naphthyridinol Derivatives and Libraries for Mechanistic Studies
The synthesis of complex derivatives and libraries of this compound is crucial for conducting detailed mechanistic studies and for exploring structure-activity relationships in various applications, such as medicinal chemistry.
A common strategy for generating a library of derivatives would involve a multi-step sequence starting from this compound. This could involve:
Functionalization of the Hydroxyl Group: Conversion of the hydroxyl group to an ether or ester, or its replacement with other functional groups.
Modification of the Naphthyridine Core: Introduction of substituents onto the aromatic rings via electrophilic or nucleophilic substitution, or through palladium-catalyzed cross-coupling reactions at a pre-functionalized position (e.g., a bromo or iodo derivative).
By systematically varying the substituents at different positions, a library of compounds can be generated. These libraries can then be used to study how changes in the molecule's structure affect its reactivity and properties. For example, by comparing the rates of a particular reaction across a series of derivatives with different electronic and steric properties, insights into the reaction mechanism can be obtained.
| Starting Material | Reaction Sequence | Derivative Class |
| This compound | 1. O-Triflation 2. Suzuki Coupling with various boronic acids | 3-Aryl-7-fluoro-1,5-naphthyridines |
| 7-Bromo-1,5-naphthyridin-3-ol | Buchwald-Hartwig amination with a library of amines | 7-Amino-1,5-naphthyridin-3-ol derivatives |
| This compound | 1. Halogenation at C4 2. Sonogashira coupling with various alkynes | 4-Alkynyl-7-fluoro-1,5-naphthyridin-3-ol derivatives |
This table outlines potential synthetic strategies for creating libraries of this compound derivatives for mechanistic studies.
Theoretical and Computational Investigations on 7 Fluoro 1,5 Naphthyridin 3 Ol
Quantum Chemical Calculations on Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of 7-Fluoro-1,5-naphthyridin-3-ol.
By mapping the potential energy surface, DFT can identify the most stable conformer of the molecule. For the hydroxyl group, this would involve calculating the energy barrier for rotation around the C-O bond to determine the preferred orientation of the hydrogen atom relative to the naphthyridine ring. The global minimum on the energy landscape corresponds to the most stable three-dimensional arrangement of the atoms.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-O Bond Length | ~1.36 Å |
| O-H Bond Length | ~0.96 Å |
| N-C-N Bond Angle | ~117° |
| C-C-F Bond Angle | ~119° |
| C-C-O Bond Angle | ~121° |
Note: These are representative values based on DFT calculations of similar fluorinated and hydroxylated heterocyclic compounds.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO relates to the electron-accepting ability.
Table 2: Representative FMO Properties for this compound
| Parameter | Predicted Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative and would be precisely determined through specific DFT calculations.
Computational methods can accurately predict various spectroscopic parameters.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of synthesized this compound. The calculations would show the effect of the fluorine and hydroxyl substituents on the chemical shifts of the neighboring protons and carbons.
UV-Vis Transitions: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would likely predict π → π* transitions characteristic of the aromatic naphthyridine system, and potentially n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. For this compound, this could be applied to understand its synthesis or its reactivity in various chemical transformations. For instance, the mechanism of electrophilic or nucleophilic aromatic substitution on the naphthyridine ring could be investigated. The calculations would identify the most likely sites of reaction and the associated activation energies, providing a deeper understanding of the factors controlling the regioselectivity and reaction rates.
Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics
While quantum chemical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations of this compound, often in a solvent environment, can explore its conformational space and the dynamics of the hydroxyl group. These simulations can also provide information on intermolecular interactions, such as hydrogen bonding with solvent molecules or other solute molecules, which are crucial for understanding its behavior in solution.
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Approaches (non-clinical focus)
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. In a non-clinical context, this could be related to properties like solubility, lipophilicity, or affinity for a particular material. For a series of 1,5-naphthyridine (B1222797) derivatives including this compound, QSAR studies would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). These descriptors would then be correlated with an experimentally determined property using statistical methods like multiple linear regression or machine learning algorithms. Such models can be used to predict the properties of new, unsynthesized derivatives and to guide the design of molecules with desired characteristics.
Role of Fluorine in Modulating Electronic Properties and Reactivity via Computational Means
The introduction of a fluorine atom into a heterocyclic system such as 1,5-naphthyridin-3-ol (B169152) instigates significant alterations in the molecule's electronic landscape and subsequent reactivity. Computational studies, primarily employing Density Functional Theory (DFT), provide profound insights into these modifications. The high electronegativity of fluorine is a principal driver of these changes, exerting a strong inductive effect that cascades through the entire molecular framework.
Theoretical analyses reveal that the fluorine substituent at the 7-position of the 1,5-naphthyridine core acts as a potent electron-withdrawing group. This perturbation significantly influences the distribution of electron density across the aromatic rings. One of the most direct consequences of this electronic modulation is the stabilization of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
To illustrate the impact of fluorination, a comparative computational analysis of 1,5-naphthyridin-3-ol and its 7-fluoro derivative offers quantitative insights into the changes in electronic properties. The following table, constructed from representative data from DFT calculations on analogous systems, highlights these differences.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1,5-naphthyridin-3-ol | -5.85 | -1.20 | 4.65 |
| This compound | -6.10 | -1.55 | 4.55 |
Note: The data presented in this table are representative values derived from computational studies on structurally similar heterocyclic systems and are intended for illustrative purposes.
Furthermore, the introduction of fluorine significantly alters the electrostatic potential surface of the molecule. The region around the fluorine atom becomes distinctly electron-deficient (electrophilic), while the electron density on the nitrogen atoms and the hydroxyl group is also modulated. This redistribution of charge has profound implications for intermolecular interactions and the regioselectivity of chemical reactions. For instance, the increased electrophilicity of the carbon atom bearing the fluorine can make it more susceptible to nucleophilic attack, a common consideration in the reactivity of fluorinated aromatics.
The reactivity of this compound is also influenced by the fluorine atom's ability to participate in hydrogen bonding and other non-covalent interactions. While organic fluorine is generally considered a weak hydrogen bond acceptor, its presence can influence the hydrogen-bonding capabilities of nearby functional groups, such as the hydroxyl group at the 3-position and the nitrogen atoms within the naphthyridine rings. These subtle alterations can play a crucial role in the molecule's interaction with biological targets or its self-assembly properties.
Mechanistic Dissection of Molecular Interactions Involving 7 Fluoro 1,5 Naphthyridin 3 Ol in Vitro & in Silico Focus
Enzyme-Ligand Interaction Studies (e.g., Enzyme Inhibition Kinetics, Binding Affinity)
No publicly available research articles or databases provide data on the enzyme inhibition kinetics or binding affinity of 7-Fluoro-1,5-naphthyridin-3-ol. While naphthyridine derivatives have been explored as inhibitors of various enzymes, specific IC50, Ki, or Kd values for this particular compound have not been reported.
Molecular Recognition Mechanisms through Protein-Ligand Docking and Molecular Dynamics
There are no published studies that have performed protein-ligand docking or molecular dynamics simulations specifically with this compound to elucidate its molecular recognition mechanisms with any protein target.
Investigation of Nucleic Acid Binding and Intercalation Mechanisms (if applicable)
The scientific literature lacks any investigation into the nucleic acid binding or intercalation properties of this compound. While some naphthyridine compounds are known to interact with DNA, no such studies have been reported for this specific molecule. mdpi.com
Exploration of Antioxidant Mechanisms and Radical Scavenging Activities (in vitro/biomimetic systems)
There is no available data from in vitro or biomimetic system studies on the antioxidant mechanisms or radical scavenging activities of this compound.
Mechanistic Insights into Other Specific Molecular Targets (excluding therapeutic outcomes)
No studies were found that provide mechanistic insights into the interaction of this compound with other specific molecular targets.
Future Directions and Emerging Research Opportunities for 7 Fluoro 1,5 Naphthyridin 3 Ol Studies
Development of Novel Synthetic Strategies for Naphthyridinols
The synthesis of fluorinated naphthyridinols, including 7-fluoro-1,5-naphthyridin-3-ol, presents a significant synthetic challenge that continues to attract the attention of organic chemists. chim.it Future research will likely focus on the development of more efficient, selective, and sustainable synthetic routes. A key area of interest is the late-stage fluorination of pre-functionalized naphthyridine cores, which would allow for the rapid generation of diverse analogs. pharmtech.com Methodologies such as palladium-catalyzed C-H activation/fluorination and the use of novel electrophilic or nucleophilic fluorinating reagents are promising avenues. cas.cnnih.gov Furthermore, the development of asymmetric syntheses to access enantiomerically pure fluorinated naphthyridinols will be crucial for exploring their chiroptical properties and potential applications in stereoselective catalysis.
Key approaches for future synthetic strategies are summarized in the table below:
| Synthetic Strategy | Description | Potential Advantages |
| Late-Stage C-H Fluorination | Direct introduction of a fluorine atom at a C-H bond in the final steps of the synthesis. | Increased efficiency, rapid access to analogs. |
| Novel Fluorinating Reagents | Development and application of new reagents for electrophilic and nucleophilic fluorination. | Improved selectivity, milder reaction conditions. nih.govmdpi.com |
| Asymmetric Synthesis | Methods to produce single enantiomers of chiral fluorinated naphthyridinols. | Access to stereochemically defined molecules for specialized applications. nih.gov |
| Photoredox Catalysis | Utilization of light to drive fluorination reactions. | Mild reaction conditions, unique reactivity patterns. nottingham.ac.uk |
Integration of Flow Chemistry and Automation in Synthesis
The integration of flow chemistry and automation offers a paradigm shift in the synthesis of complex molecules like this compound. researchgate.net Continuous-flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, purity, and safety, especially for potentially hazardous fluorination reactions. mdpi.comnih.gov Automated platforms can be employed for high-throughput reaction optimization, allowing for the rapid screening of catalysts, solvents, and other reaction conditions. researchgate.netsoci.org This approach not only accelerates the discovery of optimal synthetic routes but also facilitates the scale-up production of this compound and its derivatives for further investigation. researchgate.net
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms and optimizing processes. Future research will likely see the increased application of advanced spectroscopic techniques for in-line and on-line monitoring of the synthesis of this compound. academie-sciences.fracademie-sciences.fr Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, can provide real-time information on the concentration of reactants, intermediates, and products. mdpi.comjascoinc.com This data can be used to build kinetic models of the reaction, identify reaction endpoints, and detect the formation of impurities. researchgate.net Furthermore, the development of novel spectroscopic probes specifically designed for the challenging environment of fluorination reactions will be a key area of advancement.
A comparison of relevant spectroscopic techniques is provided below:
| Spectroscopic Technique | Information Provided | Mode of Operation |
| FTIR Spectroscopy | Functional group analysis, concentration of species. | In-line, on-line. jascoinc.com |
| Raman Spectroscopy | Molecular vibrations, structural information. | In-line, on-line. mdpi.com |
| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores. | In-line, on-line. mdpi.com |
| Fluorescence Spectroscopy | Emission properties, sensitive to molecular environment. | In-line, on-line. mdpi.com |
New Computational Methodologies for Fluorine-Containing Heterocycles
Computational chemistry plays an indispensable role in modern drug discovery and materials science. mdpi.com For fluorine-containing heterocycles like this compound, new computational methodologies are needed to accurately predict their electronic properties, reactivity, and interactions with other molecules. mdpi.com Future research will focus on developing more accurate and efficient quantum mechanical methods to handle the complexities of the carbon-fluorine bond and its influence on molecular properties. chim.it These methods will be crucial for in silico screening of virtual libraries of this compound derivatives to identify candidates with desired properties, thereby guiding synthetic efforts and reducing the need for extensive experimental work.
Exploration of this compound as a Chemical Probe or Catalytic Ligand (non-biological applications)
Beyond its potential biological applications, this compound possesses structural features that make it an attractive candidate for non-biological applications. tandfonline.com The presence of nitrogen atoms and a hydroxyl group provides potential coordination sites for metal ions, suggesting its use as a ligand in catalysis. ossila.com The fluorine atom can act as a sensitive reporter for studying molecular interactions using ¹⁹F NMR spectroscopy, making it a potential chemical probe for investigating chemical and physical processes. researchgate.net Future research could explore the synthesis of metal complexes of this compound and evaluate their catalytic activity in various organic transformations. Additionally, its utility as a fluorescent probe for the detection of specific analytes could be investigated. researchgate.net
Challenges and Perspectives in Fluorine Chemistry for Complex Heterocyclic Systems
The synthesis and application of complex fluorinated heterocyclic systems like this compound are not without their challenges. researchgate.netst-andrews.ac.uk The high reactivity of some fluorinating reagents and the potential for undesired side reactions necessitate careful control of reaction conditions. pharmtech.com The selective introduction of fluorine at specific positions in a complex heterocyclic scaffold remains a significant hurdle. researchgate.net Furthermore, a deeper understanding of the impact of fluorine on the physicochemical and biological properties of these molecules is still needed. tandfonline.com Despite these challenges, the unique properties conferred by fluorine make the continued exploration of these compounds a highly promising area of research with the potential for significant scientific breakthroughs. researchgate.netst-andrews.ac.uk
Q & A
Q. What are the standard synthetic routes for preparing 7-Fluoro-1,5-naphthyridin-3-ol?
The synthesis typically involves halogenation and functional group manipulation of the 1,5-naphthyridine core. Fluorination at the 7-position can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . For the hydroxyl group at position 3, hydrolysis of methoxy or ester precursors (e.g., saponification with KOH or NaOH) is common . A representative pathway includes:
Core construction : Build the 1,5-naphthyridine scaffold via cyclization of pyridine derivatives.
Fluorination : Introduce fluorine at position 7 using electrophilic fluorinating agents.
Hydroxylation : Hydrolyze a methoxy or ester group at position 3 under basic conditions.
Key intermediates (e.g., ethyl 7-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate) are often characterized by NMR and MS to confirm regiochemistry .
Q. How should researchers characterize this compound structurally?
Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.38–8.57 ppm) and carbon shifts for fluorine-coupled carbons .
- IR spectroscopy : Detect hydroxyl (ν ~3200 cm⁻¹) and aromatic C=C/C=N stretches (ν ~1560–1596 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve spatial arrangement and hydrogen-bonding interactions.
Advanced Research Questions
Q. How can contradictory NMR data in fluorinated naphthyridines be resolved?
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent-dependent shifts. Mitigation strategies include:
- Variable-temperature NMR : Assess tautomeric equilibria (e.g., keto-enol shifts) .
- Deuterated solvent screening : Compare DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
- 2D NMR (COSY, HSQC) : Correlate proton-carbon connectivity and resolve overlapping signals .
- Computational modeling : Predict chemical shifts using DFT (e.g., B3LYP/6-31G*) to validate experimental data .
Q. What methods optimize the yield of this compound in multistep syntheses?
Optimization hinges on reaction conditions and catalysts:
- Fluorination step : Use Selectfluor in acetonitrile at 60°C for >80% yield .
- Saponification : Employ KOH in MeOH with crown ethers (e.g., dibenzo-18-crown-6) to enhance nucleophilic substitution at hindered positions .
- Purification : Chromatography on silica gel (ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .
- Scale-up : Replace batch reactors with flow chemistry for exothermic steps (e.g., fluorination) to maintain consistency at kilogram scale .
Q. How do electronic effects of fluorine and hydroxyl groups influence reactivity in 1,5-naphthyridines?
- Fluorine : Electron-withdrawing nature enhances electrophilic substitution at adjacent positions (e.g., bromination at C-3) and stabilizes intermediates in cross-coupling reactions .
- Hydroxyl group : Acts as a hydrogen-bond donor, directing regioselective functionalization (e.g., alkylation at O-3) and modulating solubility for biological assays .
- Synergistic effects : The 7-fluoro/3-hydroxyl motif increases dipole moments, improving binding to polar enzyme active sites (e.g., kinase inhibitors) .
Q. What strategies validate the biological activity of this compound derivatives?
- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity for targets like PPARα/RXR heterodimers .
- Cellular models : Test cytotoxicity in cancer lines (e.g., MCF-7) with IC50 calculations via MTT assays .
- Metabolic stability : Assess hepatic microsome half-life to prioritize derivatives with improved pharmacokinetics .
- Mechanistic studies : Employ RNA-seq or phosphoproteomics to map signaling pathways (e.g., HGF/c-Met inhibition) .
Methodological Considerations
Q. How should researchers design experiments to address low reproducibility in naphthyridine syntheses?
- Control variables : Strictly regulate temperature, solvent dryness, and catalyst lot.
- In-line analytics : Use FTIR or ReactIR to monitor reaction progress in real time.
- Robustness testing : Vary reagent equivalents (±10%) and solvent ratios to identify critical parameters .
- Collaborative validation : Reproduce results across independent labs with shared SOPs .
Q. What analytical approaches differentiate regioisomers in fluorinated naphthyridines?
- NOESY NMR : Detect spatial proximity between fluorine and adjacent protons.
- High-resolution MS/MS : Compare fragmentation patterns (e.g., loss of HF vs. H2O).
- X-ray crystallography : Resolve unambiguous regiochemistry for crystalline derivatives .
- Computational IR/Raman : Match vibrational spectra to predicted regioisomer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
